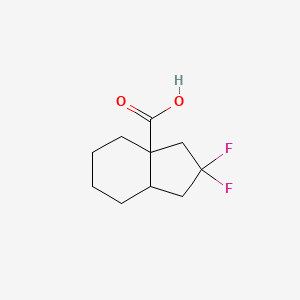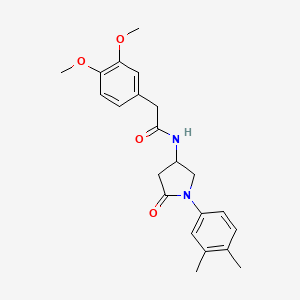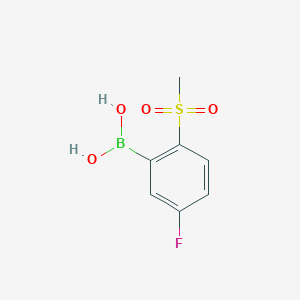
2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid” is a chemical compound with the CAS Number: 1780300-27-7 . It has a molecular weight of 204.22 and its IUPAC name is 2,2-difluorooctahydro-3aH-indene-3a-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14F2O2/c11-10(12)5-7-3-1-2-4-9(7,6-10)8(13)14/h7H,1-6H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Deoxyfluorination of Carboxylic Acids
Xiu Wang et al. (2021) developed a bench-stable fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), for the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This method is significant for synthesizing acyl fluorides from a wide range of carboxylic acids under neutral conditions, showcasing an efficient transformation method relevant to the study of compounds like 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid (Wang et al., 2021).
Electrochemical Mineralization of Perfluorocarboxylic Acids
J. Niu et al. (2012) reported on the electrochemical mineralization of environmentally persistent perfluorinated carboxylic acids (PFCAs) using a Ce-doped modified porous nanocrystalline PbO2 film electrode. This study illustrates a potential environmental application for the degradation of persistent compounds related to 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid, emphasizing the relevance of understanding such processes in environmental chemistry (Niu et al., 2012).
Photocatalytic Decomposition of Perfluorooctanoic Acid
Xiaoyun Li et al. (2012) found that indium oxide (In2O3) shows significant activity for the decomposition of perfluorooctanoic acid (PFOA) under UV irradiation, a process potentially analogous to the decomposition of related compounds such as 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid. This discovery opens new avenues for the photocatalytic treatment of resistant organic pollutants (Li et al., 2012).
Dihydrogen Activation by Frustrated Carbene-Borane Lewis Pairs
Sabrina Kronig et al. (2011) explored the potential of Lewis acid-base pairs, specifically tris(pentafluorophenyl)borane and N-heterocyclic carbenes, to act as frustrated Lewis pairs (FLP) by reacting with dihydrogen and tetrahydrofuran. This research highlights innovative approaches to chemical reactivity, which could be relevant for reactions involving 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid or its derivatives (Kronig et al., 2011).
Synthesis of Mono- and Difluoronaphthoic Acids
Jayaram R Tagat et al. (2002) describe the synthesis of various mono- and difluorinated naphthoic acids, providing a foundational methodology for creating structurally similar compounds to 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid. This synthesis showcases the versatility and innovation in fluorinated compound chemistry, offering insights into potential applications in materials science and pharmaceuticals (Tagat et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
2,2-difluoro-3,4,5,6,7,7a-hexahydro-1H-indene-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)5-7-3-1-2-4-9(7,6-10)8(13)14/h7H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHHAIDKXLPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(CC2C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2793456.png)
![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)
![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)
![Tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2793460.png)
![2-({2-[(3-Methylbenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2793462.png)

![4-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2793466.png)


![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2793472.png)
![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793473.png)

![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)